4-Tert-butyl-3-chlorophenol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

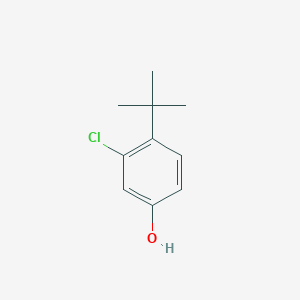

Structure

3D Structure

属性

IUPAC Name |

4-tert-butyl-3-chlorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZNDRDKECUZMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542309 | |

| Record name | 4-tert-Butyl-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34593-73-2 | |

| Record name | 4-tert-Butyl-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-3-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Tert-butyl-3-chlorophenol

CAS Number: 34593-73-2

This technical guide provides a comprehensive overview of 4-tert-butyl-3-chlorophenol, a substituted aromatic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes information on closely related compounds to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

While specific experimental data for this compound is scarce, its fundamental properties can be predicted or inferred from available data and the properties of related isomers.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 34593-73-2 | [1] |

| Molecular Formula | C₁₀H₁₃ClO | [1] |

| Molecular Weight | 184.66 g/mol | [1] |

| IUPAC Name | 4-(tert-butyl)-3-chlorophenol | [1] |

| Predicted XlogP | 3.9 | [1] |

| Predicted Boiling Point | 272.1 ± 20.0 °C at 760 mmHg | |

| Appearance | Colorless to pale yellow crystalline solid (Predicted, based on isomers) | [2] |

| Solubility | Predicted to have limited solubility in water and be soluble in organic solvents like ethanol (B145695) and acetone.[2] |

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow:

The synthesis would likely involve the direct chlorination of 4-tert-butylphenol (B1678320) using a suitable chlorinating agent. The regioselectivity of the chlorination would be a critical factor to control to favor the formation of the 3-chloro isomer over other isomers.

Caption: Hypothetical workflow for the synthesis of this compound.

Applications in Drug Development

Specific applications of this compound in drug development are not well-documented. However, the broader class of substituted phenols and their derivatives are known to possess a range of biological activities. For instance, a structurally related complex phenol, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, has been shown to induce pro-apoptotic activity in cancer cells.[3][4] This suggests that compounds with a 4-tert-butylphenol scaffold could be explored for their potential as anti-cancer agents.

Toxicology and Safety Information

The safety profile of this compound has been evaluated based on GHS classifications. It is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1]

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[1]

Detailed toxicological data such as LD50 values for this compound are not available. For the related compound 4-tert-butylphenol, the oral LD50 in rats is reported to be greater than 2,000 mg/kg.[5]

Analytical Methods

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques. While specific spectra for this isomer are not widely published, the expected analytical data can be inferred from related compounds.

Analytical Workflow:

Caption: Standard analytical workflow for the characterization of a synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the hydroxyl (-OH) group, C-H bonds of the tert-butyl group, and C-Cl bond.

-

Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques would be employed to assess the purity of the compound.

Potential Signaling Pathway Involvement

Direct evidence of this compound's involvement in specific signaling pathways is not available. However, studies on a related, more complex derivative, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, have shown that it can suppress cell survival signaling by inhibiting the Src/AKT/STAT3 cascade in cancer cells.[3] This suggests that the 4-tert-butylphenol moiety might be a key pharmacophore, and its chlorinated derivatives could potentially exhibit similar activities.

Hypothesized Signaling Pathway Interaction:

References

- 1. This compound | C10H13ClO | CID 13499472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity [kjpp.net]

- 5. cdhfinechemical.com [cdhfinechemical.com]

4-Tert-butyl-3-chlorophenol molecular weight

An In-depth Technical Guide to 4-Tert-butyl-3-chlorophenol

This technical guide provides a comprehensive overview of this compound, a substituted phenolic compound of interest to researchers and professionals in organic synthesis and drug development. This document details its chemical and physical properties, provides an illustrative experimental protocol for its synthesis, and outlines its potential applications based on the characteristics of related compounds.

Core Chemical Properties and Data

This compound is an aromatic organic compound. Its structure features a phenol (B47542) ring substituted with a tert-butyl group at position 4 and a chlorine atom at position 3. This substitution pattern influences its chemical reactivity, solubility, and biological activity.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 184.66 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₃ClO | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 34593-73-2 | [1] |

| Monoisotopic Mass | 184.0654927 Da | [1] |

| XLogP3 (Predicted) | 3.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

Experimental Protocols: Synthesis

The synthesis of substituted phenols such as this compound typically involves the electrophilic substitution of a precursor compound. A common strategy is the chlorination of the corresponding tert-butylphenol. The following protocol is a representative method for the synthesis of a closely related isomer, 4-tert-butyl-2-chlorophenol (B165052), which illustrates the key steps applicable to the synthesis of the target compound.[4]

Illustrative Synthesis: Chlorination of 4-tert-Butylphenol (B1678320)

Objective: To synthesize a chlorinated derivative of 4-tert-butylphenol via electrophilic aromatic substitution.

Materials:

-

4-tert-butylphenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Methanol (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water (H₂O)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (Silica gel, Petroleum Ether/EtOAc)

Procedure:

-

A solution of 4-tert-butylphenol (e.g., 0.27 mol) in dichloromethane (CH₂Cl₂) is prepared in a round-bottom flask and cooled to 0°C using an ice bath.

-

Sulfuryl chloride (e.g., 0.28 mol) is added to the solution.

-

Methanol (e.g., 0.28 mol) is added dropwise to the reaction mixture at 0°C.[4]

-

After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.

-

Water is added to the flask to quench the reaction.

-

The resulting solution is transferred to a separatory funnel, and the product is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum using a rotary evaporator.

-

The crude residue is purified by column chromatography using a petroleum ether/ethyl acetate solvent system to yield the final product.[4]

Applications and Industrial Relevance

While specific applications for this compound are not extensively documented in public literature, the structural motifs—a halogenated phenol with a bulky tert-butyl group—are common in molecules with significant industrial and research applications.[5] The tert-butyl group often enhances solubility in nonpolar matrices and provides steric hindrance, while the chloro-phenol moiety is a key pharmacophore and reactive intermediate.

Potential applications can be inferred from related compounds:

-

Polymer Industry: 4-tert-butylphenol is a precursor in the manufacturing of epoxy, polycarbonate, and phenolic resins.[6] The chlorinated derivative could be explored as a monomer or additive to impart specific properties like flame retardancy or modified reactivity.

-

Agrochemicals: Halogenated phenols are crucial intermediates in the synthesis of herbicides and insecticides.[5]

-

Antimicrobial Agents: The isomer 4-tert-butyl-2-chlorophenol is noted for its antimicrobial properties and is used as a preservative and biocide.[7]

-

Drug Development: The phenol group is a common feature in pharmacologically active molecules. The specific substitution pattern of this compound makes it a candidate for screening in various drug discovery programs as a synthetic intermediate or a final compound.

References

- 1. This compound | C10H13ClO | CID 13499472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Tert-butyl-4-chlorophenol | C10H13ClO | CID 10910230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C10H13ClO) [pubchemlite.lcsb.uni.lu]

- 4. 4-tert-Butyl-2-chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 5. 3-Tert-butyl-4-chlorophenol | Benchchem [benchchem.com]

- 6. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 7. CAS 98-28-2: 4-tert-Butyl-2-chlorophenol | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 4-tert-butyl-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-3-chlorophenol is a substituted phenol (B47542) derivative with potential applications in various fields of chemical synthesis and research. Its structure, featuring a bulky tert-butyl group and a chlorine atom on the phenolic ring, suggests unique chemical and biological properties that may be of interest to researchers in medicinal chemistry, materials science, and environmental science. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical properties, a potential synthetic approach, and a discussion of the biological activities of structurally related compounds.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] It is also known by its CAS Registry Number 34593-73-2.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1][2] |

| Molecular Formula | C₁₀H₁₃ClO | PubChem[1] |

| Molecular Weight | 184.66 g/mol | PubChem[1] |

| CAS Number | 34593-73-2 | PubChem[1] |

| Canonical SMILES | CC(C)(C)C1=C(C=C(C=C1)O)Cl | PubChem[2] |

| InChI Key | XXZNDRDKECUZMB-UHFFFAOYSA-N | PubChem[1][2] |

| Predicted XLogP3 | 3.9 | PubChem[1] |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Predicted Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Predicted Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Experimental Protocols

Example Experimental Protocol: Synthesis of 4-tert-butyl-2-chlorophenol (B165052)

This protocol is for a related isomer and should be adapted and optimized for the synthesis of this compound.

Materials:

-

4-tert-butylphenol (B1678320) (40.0 g, 0.27 mol)

-

Sulfuryl chloride (SO₂Cl₂) (37.5 g, 0.28 mol)

-

Methanol (MeOH) (9.0 g, 0.28 mol)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A solution of 4-tert-butyl-phenol (40.0 g, 0.27 mol) and SO₂Cl₂ (37.5 g, 0.28 mol) in CH₂Cl₂ is prepared.

-

The solution is cooled to 0°C.

-

Methanol (9.0 g, 0.28 mol) is added at 0°C.

-

After the addition is complete, the mixture is stirred overnight at room temperature.

-

Water (200 mL) is added to the reaction mixture.

-

The resulting solution is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum.

-

The residue is purified by column chromatography (Petroleum Ether/Ethyl Acetate, 50:1) to yield the product.

This protocol is for the synthesis of 4-tert-butyl-2-chlorophenol and is provided as a representative example.

Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity and mechanism of action of this compound are limited. However, the biological activities of the parent compound, 4-tert-butylphenol, have been investigated, which may provide insights into the potential activities of its chlorinated derivative.

4-tert-butylphenol has been reported to exhibit endocrine-disrupting properties, acting as an estrogen receptor agonist in some in vitro tests. It has been shown to induce vitellogenin (VTG) production in fish, an indicator of estrogenic activity. Competitive binding assays have indicated that 4-tert-butylphenol can bind to the estrogen receptor of rainbow trout.

Given these findings for the parent compound, it is plausible that this compound could also interact with nuclear receptors, including the estrogen receptor. The addition of a chlorine atom may modulate this activity, potentially altering binding affinity and downstream signaling.

Visualizations

Logical Workflow for Chemical Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a chemical compound like this compound.

Caption: A generalized workflow for the synthesis and analysis of a chemical compound.

Hypothetical Signaling Pathway

The following diagram presents a hypothetical signaling pathway for this compound, based on the known estrogenic activity of its parent compound, 4-tert-butylphenol. This is a speculative model and requires experimental validation.

Caption: A hypothetical signaling pathway for the estrogenic action of this compound.

References

Technical Guide: Physical Properties of 4-Tert-butyl-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-tert-butyl-3-chlorophenol (CAS No: 34593-73-2). The information is intended for use by researchers, scientists, and professionals in drug development and related fields. This document summarizes key quantitative data, outlines a general experimental protocol for its synthesis, and provides essential safety information.

Chemical Identity and Structure

This compound is an aromatic organic compound with a molecular formula of C₁₀H₁₃ClO[1]. The structure consists of a phenol (B47542) ring substituted with a tert-butyl group at the fourth position and a chlorine atom at the third position.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. It is important to note that while an experimental boiling point has been reported, other physical properties such as melting point, density, and pKa are primarily available as computed values due to a lack of published experimental data for this specific isomer.

| Property | Value | Source |

| Molecular Weight | 184.66 g/mol | Computed (PubChem)[1] |

| Boiling Point | 272.1 ± 20.0 °C at 760 mmHg | Experimental |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| pKa | Data not available | - |

| LogP (Octanol/Water Partition Coefficient) | 3.9 | Computed (XLogP3)[1] |

| Solubility | Data not available | - |

Experimental Protocols

General Synthesis of Chlorinated 4-tert-butylphenols

Materials:

-

Sulfuryl chloride (SO₂Cl₂)

-

Methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve 4-tert-butylphenol and sulfuryl chloride in dichloromethane in a reaction vessel.

-

Cool the mixture to 0°C.

-

Slowly add methanol to the reaction mixture.

-

Allow the reaction to proceed, typically with stirring overnight at room temperature.

-

Quench the reaction by adding water.

-

Extract the organic product using ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under vacuum to remove the solvent.

-

Purify the resulting residue, for example, by column chromatography, to isolate the desired chlorinated phenol isomer.

Safety and Hazard Information

This compound is classified as a hazardous substance. The following GHS hazard statements apply[1]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.

Data Visualization

The following diagram illustrates the logical relationship between the key information categories presented in this technical guide.

References

A Technical Guide to 4-Tert-butyl-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-tert-butyl-3-chlorophenol, a substituted phenolic compound. It covers its chemical structure, physicochemical properties, a proposed synthetic route, and safety information. The guide also addresses the current landscape of its biological activity and potential applications in drug development, collating available data for a scientific audience.

Chemical Identity and Structure

This compound is an aromatic organic compound characterized by a phenol (B47542) ring substituted with a tert-butyl group at position 4 and a chlorine atom at position 3. The interplay of the bulky, electron-donating tert-butyl group and the electron-withdrawing chlorine atom defines its chemical properties and reactivity.

Below is a graphical representation of the chemical structure of this compound.

An In-depth Technical Guide to the Synthesis of 4-Tert-butyl-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 4-tert-butyl-3-chlorophenol, a substituted phenolic compound with potential applications in medicinal chemistry and material science. Due to the limited availability of a direct, one-step synthesis protocol, this document outlines a robust multi-step pathway. The synthesis involves three key transformations: regioselective nitration of 4-tert-butylphenol (B1678320), reduction of the resulting nitro-intermediate, and a concluding Sandmeyer reaction to introduce the chloro substituent.

This guide offers detailed experimental protocols, tabulated quantitative data for each step, and workflow diagrams to facilitate a clear understanding of the entire synthetic process.

I. Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a three-step sequence starting from commercially available 4-tert-butylphenol. The overall transformation is depicted below:

Caption: Overall synthetic route for this compound.

II. Experimental Protocols

Step 1: Synthesis of 4-tert-butyl-3-nitrophenol

The initial and most critical step is the regioselective nitration of 4-tert-butylphenol to introduce a nitro group at the 3-position. The ortho- and para-directing effects of both the hydroxyl and tert-butyl groups make the 2- and 6-positions the most electronically favored for electrophilic substitution. Therefore, achieving nitration at the sterically hindered and less activated 3-position presents a significant challenge. The following protocol is an adaptation of known nitration procedures for 4-tert-butylphenol, with modifications aimed at potentially favoring the formation of the 3-nitro isomer. Careful control of reaction conditions and thorough purification are essential.

Experimental Workflow:

Caption: Workflow for the synthesis of 4-tert-butyl-3-nitrophenol.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-tert-butylphenol (15.0 g, 0.1 mol) in glacial acetic acid (50 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a pre-cooled mixture of fuming nitric acid (6.3 mL, 0.15 mol) and glacial acetic acid (10 mL) dropwise over a period of 30 minutes, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into 200 mL of ice-water and stir until the product precipitates.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL), followed by saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to isolate the 4-tert-butyl-3-nitrophenol isomer.

| Parameter | Value |

| Starting Material | 4-tert-butylphenol |

| Reagents | Fuming nitric acid, Glacial acetic acid |

| Solvent | Glacial acetic acid |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | 20-30% (highly variable) |

| Product Appearance | Yellow solid |

Step 2: Synthesis of 4-tert-butyl-3-aminophenol

The reduction of the nitro group to an amine is a standard transformation that can be achieved with high efficiency using catalytic hydrogenation.

Experimental Workflow:

Caption: Workflow for the synthesis of 4-tert-butyl-3-aminophenol.

Procedure:

-

In a Parr hydrogenation bottle, dissolve 4-tert-butyl-3-nitrophenol (5.0 g, 25.6 mmol) in ethanol (100 mL).

-

Carefully add 10% Palladium on carbon (Pd/C) (0.5 g, 10 wt%).

-

Secure the bottle to a Parr hydrogenation apparatus and purge the system with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi and shake at room temperature until the hydrogen uptake ceases (typically 2-4 hours).

-

Depressurize the vessel and purge with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain 4-tert-butyl-3-aminophenol as a solid. The product is often used in the next step without further purification.

| Parameter | Value |

| Starting Material | 4-tert-butyl-3-nitrophenol |

| Reagent | Hydrogen gas |

| Catalyst | 10% Palladium on carbon (Pd/C) |

| Solvent | Ethanol |

| Reaction Pressure | 50 psi |

| Reaction Time | 2-4 hours |

| Typical Yield | >95% |

| Product Appearance | Off-white to light brown solid |

Step 3: Synthesis of this compound via Sandmeyer Reaction

The final step involves the conversion of the amino group to a chloro group using the Sandmeyer reaction. This reaction proceeds via a diazonium salt intermediate.

Experimental Workflow:

Caption: Workflow for the Sandmeyer reaction.

Procedure:

-

Preparation of the Diazonium Salt:

-

In a 250 mL beaker, dissolve 4-tert-butyl-3-aminophenol (4.0 g, 22.3 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL).

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (B80452) (1.7 g, 24.5 mmol) in water (10 mL) dropwise, keeping the temperature below 5°C. Stir the mixture for an additional 20 minutes at this temperature.

-

-

Sandmeyer Reaction:

-

In a separate 500 mL flask, prepare a solution of copper(I) chloride (2.4 g, 24.2 mmol) in concentrated hydrochloric acid (10 mL).

-

Cool the copper(I) chloride solution to 0°C.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 30 minutes, or until the evolution of nitrogen gas ceases.

-

Cool the mixture to room temperature and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

-

| Parameter | Value |

| Starting Material | 4-tert-butyl-3-aminophenol |

| Reagents | Sodium nitrite, Copper(I) chloride, Hydrochloric acid |

| Solvent | Water |

| Reaction Temperature | 0°C to 60°C |

| Reaction Time | 2-3 hours |

| Typical Yield | 60-70% |

| Product Appearance | Off-white to pale yellow solid |

III. Quantitative Data Summary

| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | 4-tert-butylphenol | 4-tert-butyl-3-nitrophenol | 195.21 | 20-30 |

| 2 | 4-tert-butyl-3-nitrophenol | 4-tert-butyl-3-aminophenol | 165.23 | >95 |

| 3 | 4-tert-butyl-3-aminophenol | This compound | 184.66 | 60-70 |

IV. Conclusion

This technical guide outlines a feasible multi-step synthesis for this compound. The key challenge in this synthesis is the regioselective nitration of 4-tert-butylphenol to obtain the desired 3-nitro isomer. Further optimization of the nitration conditions may be required to improve the yield of this crucial intermediate. The subsequent reduction and Sandmeyer reaction are standard, high-yielding transformations. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

An In-depth Technical Guide to the Solubility of 4-Tert-butyl-3-chlorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-tert-butyl-3-chlorophenol in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide also includes qualitative information and quantitative data for structurally similar compounds to provide a robust understanding of its expected solubility profile. Detailed experimental protocols for determining solubility are also provided.

Introduction to this compound

This compound is a substituted phenolic compound with a molecular formula of C₁₀H₁₃ClO. Its structure, featuring a hydroxyl group, a chlorine atom, and a bulky tert-butyl group attached to a benzene (B151609) ring, dictates its physicochemical properties, including its solubility in different solvent systems. The interplay of the polar hydroxyl group and the nonpolar tert-butyl and chloro-substituents results in a molecule with moderate polarity, suggesting good solubility in a range of organic solvents.

Quantitative Solubility Data

The following table summarizes available quantitative solubility data for a related compound, 4-chlorophenol (B41353), and provides a qualitative assessment for this compound based on the properties of its isomers.

| Solvent | Chemical Class | Polarity | Quantitative Solubility of 4-Chlorophenol ( g/100 mL at 20°C) | Estimated Qualitative Solubility of this compound |

| Acetone | Ketone | Polar aprotic | 74.4 | Soluble |

| Ethanol (B145695) | Alcohol | Polar protic | Soluble[1] | Soluble |

| Benzene | Aromatic hydrocarbon | Nonpolar | 44.4 | Soluble |

| Dioxane | Ether | Polar aprotic | 65.6 | Soluble |

| Isopropanol | Alcohol | Polar protic | 21 | Soluble |

| Hexane | Aliphatic hydrocarbon | Nonpolar | 0.4 | Sparingly Soluble |

| Water | - | Polar protic | Limited[1] | Limited Solubility |

Disclaimer: The quantitative data presented is for 4-chlorophenol and should be used as a reference point. The qualitative estimations for this compound are based on the expected physicochemical properties imparted by its functional groups and comparison with its isomer, 4-tert-butyl-2-chlorophenol (B165052), which is known to be soluble in organic solvents like ethanol and acetone.[2] Experimental verification is necessary to determine the precise solubility of this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various applications in research and development. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3]

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped flask or vial).

-

Equilibration: The mixture is agitated using a mechanical shaker or magnetic stirrer at a constant temperature for a sufficient period to ensure that equilibrium is reached.[4] This can range from several hours to days, and preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. The saturated solution is then carefully separated from the excess solid by filtration through a chemically inert filter (e.g., PTFE) or by centrifugation.[5]

-

Quantification: The concentration of this compound in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique, such as gravimetric analysis or High-Performance Liquid Chromatography (HPLC).

Gravimetric Analysis for Quantification

Gravimetric analysis is a straightforward and accurate method for determining the concentration of a non-volatile solute in a saturated solution.[6][7]

Methodology:

-

Sample Preparation: A precisely measured volume of the saturated filtrate, obtained from the shake-flask method, is transferred to a pre-weighed, dry evaporating dish.

-

Solvent Evaporation: The solvent is carefully evaporated from the dish using a controlled heat source (e.g., a water bath or a gentle stream of inert gas) to leave behind the solid this compound. The evaporation should be conducted in a fume hood.

-

Drying: The evaporating dish containing the solid residue is placed in an oven at a temperature below the melting point of this compound until a constant weight is achieved. This ensures the complete removal of any residual solvent.

-

Weighing: After cooling to room temperature in a desiccator, the evaporating dish with the dried solute is weighed accurately.

-

Calculation: The solubility is calculated by subtracting the initial weight of the empty dish from the final weight to determine the mass of the dissolved solute. The solubility is then expressed as mass of solute per volume of solvent (e.g., g/100 mL).

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution, particularly when dealing with lower concentrations or complex mixtures.[3]

Methodology:

-

Instrument and Column Setup: A reverse-phase HPLC system equipped with a suitable detector (e.g., UV-Vis) and a C18 column is used. The mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water) and flow rate are optimized to achieve good separation and peak shape for this compound.

-

Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in the same solvent used for the solubility study.

-

Calibration Curve: The standard solutions are injected into the HPLC system, and a calibration curve is generated by plotting the peak area (or height) against the concentration of this compound.

-

Sample Analysis: The saturated filtrate obtained from the shake-flask method is appropriately diluted with the mobile phase to ensure the concentration falls within the linear range of the calibration curve. The diluted sample is then injected into the HPLC system.

-

Concentration Determination: The peak area of this compound in the sample chromatogram is used to determine its concentration from the calibration curve. The original solubility is then calculated by taking the dilution factor into account.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method followed by two common quantification techniques.

Caption: Workflow for determining the solubility of this compound.

References

Spectroscopic and Experimental Profile of 4-Tert-butyl-3-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Tert-butyl-3-chlorophenol, a substituted phenol (B47542) of interest in various research and development applications. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data from its isomer, 4-tert-butyl-2-chlorophenol (B165052), to provide a foundational understanding. General experimental protocols for the spectroscopic analysis of phenolic compounds are also detailed.

Physicochemical Properties

Basic physicochemical properties for this compound have been computed and are available through public databases.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClO | PubChem[1] |

| Molecular Weight | 184.66 g/mol | PubChem[1] |

| IUPAC Name | 4-(tert-butyl)-3-chlorophenol | PubChem[1] |

| CAS Number | 34593-73-2 | PubChem[1] |

| XLogP3 | 3.9 | Computed by XLogP3[1] |

| Hydrogen Bond Donor Count | 1 | Cactvs[1] |

| Hydrogen Bond Acceptor Count | 1 | Cactvs |

| Rotatable Bond Count | 1 | Cactvs |

| Exact Mass | 184.0654927 Da | PubChem[1] |

| Monoisotopic Mass | 184.0654927 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | Cactvs[1] |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of a phenol is characterized by several key absorptions. For this compound, the following peaks would be expected:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200-3600 | Strong, Broad | The broadness is due to hydrogen bonding.[2] A sharper peak around 3600 cm⁻¹ may be observed in dilute solutions.[3] |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak | Characteristic of sp² C-H bonds in the benzene (B151609) ring.[2] |

| Aliphatic C-H Stretch | 2850-2970 | Medium to Strong | Arising from the tert-butyl group. |

| C=C Aromatic Ring Stretches | 1500-1600 | Medium to Strong | Often appear as multiple peaks.[2] |

| C-O Stretch | 1260-1000 | Strong | The exact position can be indicative of the substitution pattern. For phenols, this is typically around 1220 cm⁻¹. |

| C-Cl Stretch | 850-550 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would show distinct signals for the aromatic protons, the hydroxyl proton, and the tert-butyl protons. The chemical shifts are influenced by the electronic effects of the hydroxyl, chloro, and tert-butyl groups.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| tert-Butyl Protons | ~1.3 | Singlet | 9H | The large tert-butyl group will give a characteristic sharp singlet. |

| Hydroxyl Proton (O-H) | 4-8 | Broad Singlet | 1H | The chemical shift is concentration and solvent dependent and can be exchanged with D₂O.[4] |

| Aromatic Protons | 6.5-7.5 | Doublets, Doublet of Doublets | 3H | The substitution pattern will lead to complex splitting. Protons ortho and para to the hydroxyl group will be more shielded (upfield), while the proton ortho to the chlorine will be deshielded (downfield). |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes |

| C-OH | 150-160 | The carbon attached to the hydroxyl group is significantly deshielded. |

| C-Cl | 125-135 | The carbon attached to the chlorine atom. |

| Aromatic C-H | 115-130 | Chemical shifts depend on the position relative to the substituents. |

| Aromatic C-tert-butyl | 140-150 | The quaternary carbon attached to the tert-butyl group. |

| Quaternary C of tert-butyl | ~34 | |

| Methyl C of tert-butyl | ~31 |

Mass Spectrometry (MS)

Mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

| Ion | Expected m/z | Notes |

| [M]⁺ | 184/186 | Molecular ion peak, showing the isotopic pattern for chlorine. |

| [M-CH₃]⁺ | 169/171 | Loss of a methyl group from the tert-butyl moiety is a common fragmentation pathway for tert-butyl substituted compounds. |

| [M-C₄H₉]⁺ | 127/129 | Loss of the entire tert-butyl group. |

| Further Fragmentations | Various | Loss of CO, Cl, or other fragments from the aromatic ring. |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not published. However, general methodologies for the analysis of phenolic compounds are well-established.

Sample Preparation

For all spectroscopic techniques, the sample of this compound must be of high purity. Purification can be achieved by standard techniques such as recrystallization or column chromatography.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation : For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared. For solution-state IR, the compound is dissolved in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal absorption in the regions of interest.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition : A background spectrum of the pure solvent or KBr is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. Data is typically collected over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

Data Acquisition for ¹H NMR : The spectrometer is tuned to the proton frequency. Standard pulse sequences are used to acquire the spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.

-

Data Acquisition for ¹³C NMR : The spectrometer is tuned to the carbon frequency. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum to singlets for each unique carbon.

Mass Spectrometry (MS) Protocol

-

Sample Introduction : The method of sample introduction depends on the ionization technique. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC-MS). For softer ionization techniques like Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent and infused into the mass spectrometer.

-

Ionization : Electron Ionization (EI) is a common technique for relatively volatile and thermally stable compounds like phenols, which often leads to extensive fragmentation. ESI is a softer technique that typically results in a prominent molecular ion peak.

-

Mass Analysis : A mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of a phenolic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Biological Activity and Applications

Substituted phenols, including chlorinated phenols, are known to have a range of biological activities and are used in various industrial applications. For instance, the isomer 4-tert-butyl-2-chlorophenol is used in the synthesis of phenolic resins and as a polymerization inhibitor.[5] Such compounds can exhibit antimicrobial properties and are sometimes used in disinfectants and cleaning agents.[5] The biological activity of these compounds is often related to their ability to disrupt cell membranes and interact with proteins.[5] Further research into the specific biological profile of this compound is warranted to understand its potential applications and toxicological properties.

References

- 1. This compound | C10H13ClO | CID 13499472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-tert-Butyl-2-chlorophenol | 98-28-2 | Benchchem [benchchem.com]

Commercial Sourcing and Technical Data for 4-Tert-butyl-3-chlorophenol

For researchers, scientists, and professionals in drug development, the procurement of specific chemical reagents is a critical first step in the experimental workflow. This technical guide provides an in-depth overview of commercial suppliers for 4-tert-butyl-3-chlorophenol (CAS No. 34593-73-2), along with essential technical data to inform purchasing decisions and ensure safe laboratory practices.

Compound Identification

-

IUPAC Name: 4-(tert-Butyl)-3-chlorophenol[1]

-

CAS Number: 34593-73-2[1]

-

Molecular Formula: C₁₀H₁₃ClO[2]

-

Molecular Weight: 184.66 g/mol [2]

-

InChI Key: XXZNDRDKECUZMB-UHFFFAOYSA-N

Commercial Suppliers

The following table summarizes key quantitative data from various commercial suppliers of this compound. This information is crucial for comparing products and selecting the most suitable option for your research needs.

| Supplier | Brand/Partner | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | Fluorochem | FLUH99CC949F | 95% | Inquire |

| SynHet | - | CAS-34593-73-2 | 95% to >99% | Inquire (Synthesis on demand)[1] |

| BLD Pharmatech | - | BD01470998 | 97% | Inquire |

| Laibo Chem | - | - | - | 100mg[3] |

Experimental Protocols: Handling and Storage

While specific experimental protocols for the use of this compound are application-dependent and not provided by suppliers, comprehensive safety and handling information is available through Safety Data Sheets (SDS). Below is a summary of best practices derived from this documentation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage to prevent skin contact.

-

Respiratory Protection: If working with the solid form where dust may be generated, or in a poorly ventilated area, use a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter.

Handling:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Ambient storage temperature is generally recommended.

Spill and Waste Disposal:

-

In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations. This may require disposal at an approved hazardous waste facility.

Logical Workflow for Procurement

The following diagram illustrates a logical workflow for the identification, evaluation, and procurement of this compound for research purposes.

Caption: Procurement workflow for this compound.

References

Technical Guide: Purity Standards and Analytical Methods for 4-Tert-butyl-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity standards, potential impurities, and analytical methodologies for the quality control of 4-tert-butyl-3-chlorophenol. The information herein is intended to support research, development, and quality assurance activities involving this compound.

Purity Specifications and Potential Impurities

While there are no universally mandated official purity standards for this compound from major pharmacopeias, a typical purity for commercially available research-grade material is ≥95%. The primary impurities are often process-related, arising from the synthesis, which commonly involves the direct chlorination of 4-tert-butylphenol.

Table 1: Purity Specifications and Common Impurities for this compound

| Parameter | Specification | Potential Source/Rationale |

| Assay (Purity) | ≥ 95.0% | Typical for commercial research-grade material. |

| 4-tert-butylphenol | Report Limit | Unreacted starting material from the chlorination process. |

| 4-tert-butyl-2-chlorophenol | Report Limit | Isomeric byproduct of the chlorination reaction. |

| Dichlorinated tert-butylphenols | Report Limit | Over-chlorination of the starting material or product. |

| Residual Solvents | Report Limit | Solvents used in the reaction and purification steps. |

Experimental Protocols for Purity Determination

The purity of this compound is typically determined using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

GC-MS Method for Purity and Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for analyzing this compound and its likely impurities. Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to improve peak shape and thermal stability.

Methodology:

-

Sample Preparation and Derivatization:

-

Accurately weigh approximately 10 mg of the this compound sample into a vial.

-

Dissolve the sample in 1 mL of a suitable solvent, such as dichloromethane (B109758) or toluene.

-

Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group to its trimethylsilyl (B98337) (TMS) ether.

-

Cool the sample to room temperature before injection.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MSD Conditions:

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-450 amu.

-

-

-

Data Analysis:

-

Identify the peak for the derivatized this compound based on its retention time and mass spectrum.

-

Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST) and known reference standards.

-

Calculate the purity by area normalization (Area % of the main peak relative to the total area of all peaks).

-

HPLC Method for Purity Assay

HPLC with UV detection is a robust method for quantifying the purity of this compound without the need for derivatization.

Methodology:

-

Sample and Standard Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution. Prepare working standards by serial dilution.

-

Sample Solution: Prepare the sample in the same manner as the standard solution.

-

-

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 280 nm.

-

-

Data Analysis:

-

Generate a calibration curve using the peak areas of the reference standard injections.

-

Calculate the concentration of this compound in the sample solution by comparing its peak area to the calibration curve.

-

Determine the purity of the sample by assay.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical processes for quality control of this compound.

Caption: Quality control workflow for this compound.

The following diagram illustrates the potential signaling pathway for the synthesis of this compound and its byproducts.

Caption: Synthesis pathway and potential byproducts.

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4-Tert-butyl-3-chlorophenol

Introduction

4-tert-butyl-3-chlorophenol is a substituted phenolic compound that may be present in various environmental and industrial matrices. Due to the general toxicity and persistence of chlorophenols, robust and sensitive analytical methods are required for its accurate detection and quantification.[1] These application notes provide detailed protocols for the analysis of this compound in various samples, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies are designed for researchers, scientists, and professionals in drug development and environmental monitoring.

While specific performance data for this compound is not widely published, the following protocols are based on established methods for closely related alkylated phenols and chlorophenols.[2][3] Performance metrics provided in the tables are for these related compounds and should be considered as representative examples. Method validation with this compound standards is essential for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly effective technique for the separation and identification of volatile and semi-volatile organic compounds like this compound. Due to the polar nature of the phenolic hydroxyl group, derivatization is typically required to improve chromatographic peak shape and thermal stability.[4]

Experimental Workflow: GC-MS Analysis

Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting chlorophenols from aqueous samples.[1]

-

Sample Acidification: Take a 100 mL water sample in a separatory funnel and acidify to pH ~2 with concentrated hydrochloric acid (HCl).

-

Solvent Extraction: Add 30 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Shaking: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.

-

Phase Separation: Allow the layers to separate. Drain the organic layer into a collection flask.

-

Repeat Extraction: Repeat the extraction process two more times with fresh 30 mL aliquots of the organic solvent, combining all organic extracts.

-

Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent to a final volume of approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator. The extract is now ready for derivatization.

Protocol 2: Derivatization (Acetylation)

Acetylation converts the polar hydroxyl group into a less polar acetate (B1210297) ester, improving GC performance.[3][5]

-

Reagent Preparation: To the 1 mL concentrated extract, add 100 µL of pyridine (B92270) and 200 µL of acetic anhydride.

-

Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

-

Neutralization: Allow the sample to cool to room temperature. Add 2 mL of a 5% sodium bicarbonate solution to neutralize excess acetic anhydride.

-

Extraction of Derivative: Add 1 mL of hexane (B92381) and vortex for 1 minute.

-

Analysis: Carefully transfer the upper hexane layer to a GC vial for analysis.

Protocol 3: GC-MS Instrumental Analysis

The following conditions are a starting point and may require optimization based on the specific instrument and column used.[2][6]

-

GC System: Agilent 8890 GC or equivalent

-

Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[2][7]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

-

Inlet: Splitless mode.

-

Inlet Temperature: 260°C.[2]

-

Oven Temperature Program:

-

MS System: Agilent 7250 GC/Q-TOF or equivalent.[7]

-

Interface Temperature: 300°C.[2]

-

Ion Source Temperature: 250°C.[2]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity or full scan for qualitative analysis. Key ions for the acetylated derivative of this compound should be determined by analyzing a standard.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC is a versatile technique that can analyze this compound without the need for derivatization, making sample preparation simpler. It is particularly useful for water samples and can be adapted for various matrices.

Experimental Workflow: HPLC-UV Analysis

Protocol 4: Sample Preparation by Solid-Phase Extraction (SPE)

SPE is an efficient method for cleaning up and concentrating analytes from aqueous matrices.[8]

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

-

Sample Loading: Acidify the water sample (e.g., 500 mL) to pH 2-3.[8] Pass the sample through the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.

-

Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interferences.

-

Drying: Dry the cartridge under vacuum or by passing air through it for 10-15 minutes.

-

Elution: Elute the trapped analytes with 5-10 mL of a suitable solvent, such as a 1:1 mixture of methanol and acetonitrile (B52724).

-

Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the HPLC mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.[9]

Protocol 5: HPLC-UV Instrumental Analysis

The following conditions are based on general methods for chlorophenol analysis and should be optimized.[3][10]

-

HPLC System: Agilent 1100 Series or equivalent.[10]

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with 0.1% phosphoric or acetic acid).

-

Example Gradient: Start with 40% acetonitrile, ramp to 80% acetonitrile over 20 minutes.[3]

-

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 30°C.[10]

-

Injection Volume: 20 µL.

-

Detector: UV-Vis Diode Array Detector (DAD).

-

Detection Wavelength: Monitor at 280 nm for chlorophenols.[3]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for related chlorophenols and alkylphenols. This data serves as a benchmark for what can be expected after validating a method for this compound.

| Analyte | Method | Matrix | LOD | LOQ | Linearity Range (µg/L) | Recovery (%) | Reference |

| 4-tert-butylphenol | GC-MS | Lab Water | - | 0.1 µg/L | - | - | [11] |

| Various Chlorophenols | GC-MS (after derivatization) | Water | 0.1 µg/L (most) | - | 0.5 - 100 | - | [3] |

| 2,4-dichlorophenol | HPLC-UV | Water | 10-60 µg/L | - | - | - | [3] |

| Various Alkylphenols | GC-MS/MS (SPME) | Wine | - | 1 µg/L | 1 - 100 | - | [6] |

| Various Chlorophenols | SPE-GC-ECD | Water | < 0.02 µg/L | - | - | 70 - 106 | [8] |

| Various Phenols | SPE-HPLC-UV | Water | - | - | - | 82 - 104 | |

| TBHQ, BHA, BHT | HPLC-Fluor | Oils, Foods | - | - | - | 93 - 99 | [12] |

LOD: Limit of Detection; LOQ: Limit of Quantification; TBHQ: tert-butylhydroquinone; BHA: Butylated Hydroxyanisole; BHT: Butylated Hydroxytoluene.

Logical Relationship Diagram

This diagram illustrates the decision-making process for selecting an appropriate analytical method based on sample characteristics and analytical requirements.

References

- 1. env.go.jp [env.go.jp]

- 2. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. oiv.int [oiv.int]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 10. asianpubs.org [asianpubs.org]

- 11. 4-Tert-butylphenol - analysis - Analytice [analytice.com]

- 12. Quantitative determination of butylated hydroxyanisole, butylated hydroxytoluene, and tert-butyl hydroquinone in oils, foods, and biological fluids by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC analysis of 4-Tert-butyl-3-chlorophenol

An Application Note for the HPLC Analysis of 4-Tert-butyl-3-chlorophenol

This application note details a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound. The described protocol is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a substituted phenolic compound. The monitoring of such compounds is crucial in various fields, including environmental analysis and pharmaceutical development, due to their potential biological activities and environmental impact. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely adopted technique for the analysis of phenolic compounds, offering high resolution and sensitivity. This document provides a comprehensive protocol for the analysis of this compound using a reversed-phase HPLC method.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC method for the analysis of substituted phenols. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Typical Value |

| Retention Time (t R ) | ~ 5 - 10 min |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |

| Wavelength (λ max ) | ~ 280 nm |

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

Materials and Reagents

-

This compound standard (analytical grade)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Phosphoric acid (analytical grade)

-

0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is suitable:

-

Isocratic or Gradient Pumping System

-

Autosampler

-

Column Oven

-

UV-Vis or Diode Array Detector (DAD)

-

Chromatography Data System

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. Optimization may be required based on the specific column and system used.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid[1] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm[1] |

| Injection Volume | 10 µL |

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a suitable solvent, such as methanol, and sonicate for 10-15 minutes to ensure complete dissolution.

-

Dilute the sample solution with the mobile phase to a concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard solutions in ascending order of concentration to construct a calibration curve.

-

Inject the prepared sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Parameters

Caption: Key parameters in the HPLC method for this compound analysis.

References

Application Note and Protocol for the GC-MS Analysis of 4-Tert-butyl-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantitative analysis of 4-tert-butyl-3-chlorophenol in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail the necessary reagents, sample preparation, derivatization, and instrument parameters for the successful determination of this compound.

Introduction

This compound is a substituted phenolic compound that may be present in environmental samples as a result of industrial processes or as a degradation product of certain pesticides and herbicides. Accurate and sensitive quantification of this analyte is crucial for environmental monitoring and toxicological studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and specific method for the analysis of chlorophenols. However, due to the polar nature of the hydroxyl group, derivatization is often required to improve chromatographic peak shape and sensitivity.[1] This protocol outlines two common derivatization techniques: silylation and acetylation.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetone (B3395972), Dichloromethane, Hexane, Methanol (all HPLC or GC grade)

-

Reagents:

-

This compound standard

-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation[1][2]

-

Acetic Anhydride (B1165640) for acetylation[3][4]

-

Anhydrous Sodium Sulfate

-

Internal Standard (e.g., 2,4-dibromophenol (B41371) or a deuterated analog of the target analyte)[6]

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are general guidelines for water and solid samples.

2.2.1. Water Samples: Liquid-Liquid Extraction (LLE)

-

Adjust the pH of a 1 L water sample to approximately 2 with 6 N HCl.[1]

-

Spike the sample with a known amount of internal standard solution.

-

Transfer the sample to a 2 L separatory funnel.

-

Extract the sample three times with 60 mL portions of dichloromethane.[1]

-

Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

2.2.2. Solid Samples (e.g., Soil, Sediment): Ultrasonic Solvent Extraction

-

Homogenize and weigh approximately 5 g of the solid sample into a centrifuge tube.[5]

-

Spike the sample with a known amount of internal standard solution.

-

Add 15 mL of a 1:1 (v/v) mixture of n-hexane and acetone.[5]

-

Vortex the sample and sonicate in an ultrasonic bath for 30 minutes.[5]

-

Centrifuge the sample and transfer the supernatant to a clean tube.

-

Repeat the extraction twice more with fresh solvent.

-

Combine the extracts and concentrate to 1 mL.

Derivatization

To improve the volatility and chromatographic performance of this compound, a derivatization step is necessary.

2.3.1. Silylation with BSTFA

-

To the 1 mL concentrated extract, add 100 µL of BSTFA (with 1% TMCS).[1]

-

Vortex the mixture and allow it to react at room temperature. The reaction is typically rapid in acetone (completed within 15 seconds), but may require more time in other solvents.[1][2]

-

The derivatized sample is now ready for GC-MS analysis.

2.3.2. Acetylation with Acetic Anhydride

-

To the 1 mL concentrated extract (if in an organic solvent, it may need to be exchanged to a suitable solvent like methanol), add 1 mL of acetic anhydride and 20 mL of 0.1 M K₂CO₃ solution.[5]

-

Shake the mixture vigorously for 5 minutes.[5]

-

Extract the derivatized product with 5 mL of n-hexane.[5]

-

Dry the organic phase with anhydrous sodium sulfate.

-

The derivatized sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for the analysis of derivatized this compound. These may need to be optimized for your specific instrument and application.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 - 275 °C[3][7] |

| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min[5][7] |

| GC Column | A non-polar or medium-polarity column such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms, HP-5MS, or equivalent.[5][7] |

| Oven Program | Initial temperature of 60°C for 1 min, then ramp at 10°C/min to 280°C and hold for 5 min.[5][8] This program should be optimized based on the derivatization method and potential co-eluting compounds. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 - 250 °C[3] |

| Transfer Line Temp. | 280 - 300 °C[7][9] |

| Acquisition Mode | Full Scan for initial identification, followed by Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis. |

| SIM Ions | To be determined by analyzing a standard of the derivatized this compound. Select at least three characteristic ions for quantification and confirmation. |

Data Presentation

Quantitative data should be summarized in a clear and structured table format. An example is provided below.

| Sample ID | Matrix | Concentration (µg/L or µg/kg) | % Recovery (Internal Standard) |

| Sample 1 | Water | 5.2 | 95 |

| Sample 2 | Soil | 12.8 | 92 |

| Blank | Water | Not Detected | 98 |

| QC Sample | Water | 9.7 (Spiked at 10 µg/L) | 96 |

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow for this compound analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s4science.at [s4science.at]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. iwaponline.com [iwaponline.com]

- 6. epa.gov [epa.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]